S-Phenyl 2,2-dimethyl-propane-thiosulfinate
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Overview
Description
S-Phenyl 2,2-dimethyl-propane-thiosulfinate is an organosulfur compound characterized by the presence of a thiosulfinate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 2,2-dimethyl-propane-thiosulfinate typically involves the reaction of 2,2-dimethylpropane-1-thiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
S-Phenyl 2,2-dimethyl-propane-thiosulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosulfinate group to thiols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiosulfinates.
Scientific Research Applications
S-Phenyl 2,2-dimethyl-propane-thiosulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Phenyl 2,2-dimethyl-propane-thiosulfinate involves the interaction of its thiosulfinate group with biological molecules. The compound can form sulfenic acids, which are known for their radical-trapping antioxidant activity. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
Allicin: Found in garlic, known for its antimicrobial properties.
S-Benzyl phenylmethanethiosulfinate: Exhibits similar reactivity and biological activity.
Dimethyl thiosulfinate: Less reactive compared to S-Phenyl 2,2-dimethyl-propane-thiosulfinate.
Uniqueness
This compound is unique due to its specific structural features, which confer higher reactivity and a broader range of applications compared to other thiosulfinates. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
80318-99-6 |
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Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2,2-dimethylpropylsulfinylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS2/c1-11(2,3)9-14(12)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
WJBMZYZEDVRHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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